N,N'-di-(5-bromo-2-furoyl)guanidine

Catalog No.
S14716630
CAS No.
62120-12-1
M.F
C11H7Br2N3O4
M. Wt
405.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-di-(5-bromo-2-furoyl)guanidine

CAS Number

62120-12-1

Product Name

N,N'-di-(5-bromo-2-furoyl)guanidine

IUPAC Name

5-bromo-N-[N'-(5-bromofuran-2-carbonyl)carbamimidoyl]furan-2-carboxamide

Molecular Formula

C11H7Br2N3O4

Molecular Weight

405.00 g/mol

InChI

InChI=1S/C11H7Br2N3O4/c12-7-3-1-5(19-7)9(17)15-11(14)16-10(18)6-2-4-8(13)20-6/h1-4H,(H3,14,15,16,17,18)

InChI Key

LKAFVFNHRWUAFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NC(=NC(=O)C2=CC=C(O2)Br)N

N,N'-di-(5-bromo-2-furoyl)guanidine is a compound characterized by the presence of two 5-bromo-2-furoyl groups attached to a guanidine moiety. The structure can be represented as follows:

  • Chemical Formula: C12_{12}H10_{10}Br2_2N4_4O2_2
  • Molecular Weight: 360.04 g/mol

The guanidine functional group is known for its basic properties and ability to form hydrogen bonds, while the 5-bromo-2-furoyl groups contribute to the compound's reactivity and potential biological activity. This compound belongs to a class of bis-guanidine derivatives, which have garnered interest due to their diverse applications in medicinal chemistry.

Typical of guanidine derivatives, including:

  • Acylation Reactions: The guanidine nitrogen can react with acyl chlorides or anhydrides to form N-acyl derivatives.
  • N-Alkylation: The nitrogen atoms in the guanidine can be alkylated using alkyl halides, leading to a variety of substituted derivatives.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming imine or enamine structures.

These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or changing its physicochemical properties.

Research indicates that N,N'-di-(5-bromo-2-furoyl)guanidine exhibits significant biological activity, particularly as an antibacterial agent. Its structural components contribute to its effectiveness against various bacterial strains. Studies have shown that compounds in this class can target bacterial cell membranes and interfere with essential cellular processes, leading to bactericidal effects .

Additionally, this compound has been explored for its potential antitrypanosomal properties, which may be attributed to its ability to disrupt the function of specific proteins within the parasite .

The synthesis of N,N'-di-(5-bromo-2-furoyl)guanidine typically involves multi-step organic reactions:

  • Starting Materials: The synthesis begins with 5-bromo-2-furoic acid, which is converted into its corresponding acid chloride.
  • Guanidination: The acid chloride is then reacted with guanidine in a suitable solvent (e.g., dichloromethane or ethanol) under controlled conditions to yield the desired product.
  • Purification: The crude product is purified using recrystallization or chromatography techniques.

Alternative methods may include direct coupling reactions involving pre-synthesized guanidine derivatives and furoyl halides.

N,N'-di-(5-bromo-2-furoyl)guanidine has several notable applications:

  • Antibacterial Agents: Its primary application lies in medicinal chemistry as a potential antibacterial agent against resistant bacterial strains.
  • Antiparasitic Compounds: It has been investigated for use against parasitic diseases, particularly those caused by Trypanosoma species.
  • Chemical Probes: The compound can serve as a chemical probe in biological research, helping to elucidate mechanisms of action for related compounds.

Interaction studies involving N,N'-di-(5-bromo-2-furoyl)guanidine focus on its binding affinity and mechanism of action against target proteins or enzymes. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific biological targets at the molecular level.
  • In vitro Assays: To assess its efficacy against bacterial strains and determine the minimum inhibitory concentration (MIC).

These studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity.

Similar Compounds: Comparison

Several compounds share structural similarities with N,N'-di-(5-bromo-2-furoyl)guanidine. Here are some notable examples:

Compound NameStructure TypeUnique Features
N,N'-di-(4-nitrophenyl)guanidineBis-guanidine derivativeExhibits strong antibacterial properties
N,N'-di-(2-furoyl)guanidineBis-guanidine derivativeLacks bromination; shows different reactivity
1,3-Di(5-bromo-2-furyl)ureaUrea derivativeSimilar furan moiety; different functional group
N,N'-bis(4-chlorobenzoyl)guanidineBis-acylated guanidineDifferent acyl groups; varied biological activity

The uniqueness of N,N'-di-(5-bromo-2-furoyl)guanidine lies in its specific combination of brominated furan moieties and guanidine functionality, which enhances its antibacterial and antiparasitic activities compared to other similar compounds.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

404.87828 g/mol

Monoisotopic Mass

402.88033 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types